

Chromatographic Separation of Ivabradine and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Demethyl Ivabradine

Cat. No.: B584899

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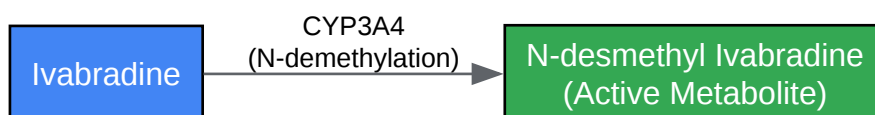
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. The analysis of Ivabradine and its metabolites, primarily the pharmacologically active N-desmethyl Ivabradine, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the chromatographic separation of Ivabradine and its metabolites using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of Ivabradine

Ivabradine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The main metabolic pathway is N-demethylation, resulting in the formation of its major active metabolite, N-desmethyl Ivabradine.



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Caption: Metabolic conversion of Ivabradine to N-desmethyl Ivabradine.

Application Notes

Several chromatographic methods have been developed and validated for the simultaneous determination of Ivabradine and its metabolites in biological matrices and pharmaceutical dosage forms. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample.

- Reverse-Phase HPLC (RP-HPLC) with UV or fluorescence detection is a common technique for the quantification of Ivabradine in pharmaceutical formulations.[\[1\]](#)[\[2\]](#)[\[3\]](#) These methods are robust and cost-effective for quality control purposes.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of Ivabradine and its metabolites in biological fluids such as plasma and urine due to its high sensitivity and specificity.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) UPLC-MS/MS methods offer the advantage of faster analysis times.[\[5\]](#)[\[8\]](#)[\[9\]](#)
- Chiral Chromatography is employed for the enantiomeric separation of Ivabradine, which is marketed as the pure S-enantiomer.[\[10\]](#)[\[11\]](#)[\[12\]](#) This is important for quality control to ensure enantiomeric purity.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated chromatographic methods for the analysis of Ivabradine and its N-desmethyl metabolite.

Table 1: UPLC-MS/MS Methods for Ivabradine and N-desmethyl Ivabradine in Plasma

Parameter	Method 1[8][9]	Method 2[5]	Method 3[13]
Linearity Range (ng/mL)			
Ivabradine	0.2 - 100	0.2 - 100	0.1 - 100
N-desmethyl Ivabradine	0.05 - 20	0.05 - 25	0.05 - 10
Lower Limit of Quantitation (ng/mL)			
Ivabradine	0.2	0.2	0.1
N-desmethyl Ivabradine	0.05	0.05	0.05
Recovery (%)	>90%	>90%	Not Reported
Matrix	Rat Plasma	Human Plasma	Rat Plasma

Table 2: LC-MS/MS Method for Ivabradine and N-desmethyl Ivabradine in Plasma and Urine[6]

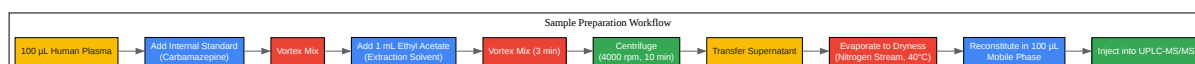
Parameter	Plasma	Urine
Linearity Range (ng/mL)		
Ivabradine	0.1013 - 101.3	10.13 - 6078
N-desmethyl Ivabradine	0.085 - 25.5	8.5 - 850
Lower Limit of Quantitation (ng/mL)		
Ivabradine	0.1013	10.13
N-desmethyl Ivabradine	0.085	8.5
Recovery (%)	>85%	>85%

Experimental Protocols

Protocol 1: UPLC-MS/MS for Simultaneous Determination of Ivabradine and N-desmethyl Ivabradine in Human Plasma[5]

This protocol is suitable for pharmacokinetic studies requiring high sensitivity and selectivity.

1. Sample Preparation (Liquid-Liquid Extraction)



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Caption: Workflow for plasma sample preparation.

2. Chromatographic Conditions

- System: Waters Acquity UPLC system
- Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[5]
- Mobile Phase A: Water with 0.1% Formic Acid[5]
- Mobile Phase B: Acetonitrile[5]
- Gradient Elution: Linear gradient
- Flow Rate: 0.4 mL/min[5]
- Column Temperature: 40°C
- Injection Volume: 5 µL

3. Mass Spectrometric Conditions

- System: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI), Positive Mode[8][9]
- Detection Mode: Multiple Reaction Monitoring (MRM)[5]
- MRM Transitions:
 - Ivabradine: m/z 469.3 \rightarrow 177.2[5]
 - N-desmethyl Ivabradine: m/z 455.2 \rightarrow 262.2[5]
 - Carbamazepine (IS): m/z 237.1 \rightarrow 194.2[5]

Protocol 2: RP-HPLC for Determination of Ivabradine in Pharmaceutical Formulations[2]

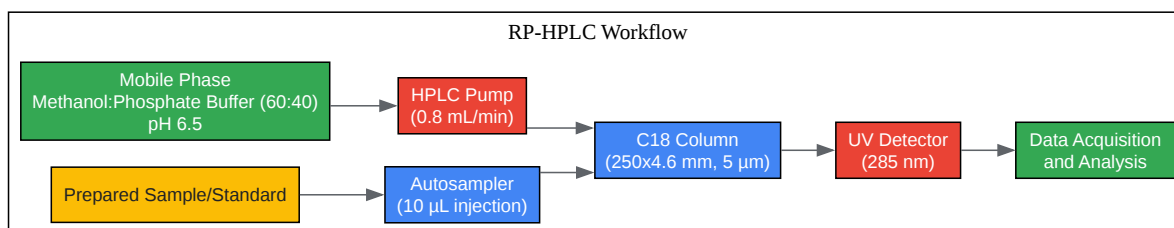
This protocol is suitable for routine quality control of Ivabradine tablets.

1. Standard and Sample Preparation

- Standard Stock Solution: Prepare a 1 mg/mL solution of Ivabradine hydrochloride in HPLC grade water.[2]
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 30-210 $\mu\text{g/mL}$ with HPLC grade water.[2]
- Sample Preparation:
 - Weigh and powder 20 tablets.
 - Transfer an amount of powder equivalent to 25 mg of Ivabradine to a 25 mL volumetric flask.[2]
 - Add 10 mL of HPLC grade water and stir for 15-20 minutes.[2]
 - Make up the volume to 25 mL with water to get a 1 mg/mL solution.

- Filter the solution through a 0.45 μm syringe filter.
- Dilute to a suitable concentration within the calibration range.

2. Chromatographic Conditions



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Caption: General workflow for RP-HPLC analysis.

- System: HPLC with UV detector
- Column: SS Wakosil C18AR (250 × 4.6 mm, 5 μm)[2]
- Mobile Phase: Methanol: 25 mM Phosphate Buffer (60:40 v/v), pH adjusted to 6.5 with orthophosphoric acid.[2]
- Flow Rate: 0.8 mL/min[2]
- Detection Wavelength: 285 nm[2]
- Injection Volume: 10 μL [2]
- Run Time: 10 min[2]

Conclusion

The described chromatographic methods provide reliable and robust approaches for the separation and quantification of Ivabradine and its primary metabolite, N-desmethyl Ivabradine. The choice between HPLC and UPLC-MS/MS will be dictated by the specific application, with the latter being essential for bioanalytical studies requiring high sensitivity. The provided protocols serve as a detailed guide for researchers in the fields of pharmaceutical analysis and drug metabolism.

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- To cite this document: BenchChem. [Chromatographic Separation of Ivabradine and its Metabolites: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584899#chromatographic-separation-of-ivabradine-and-its-metabolites]

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